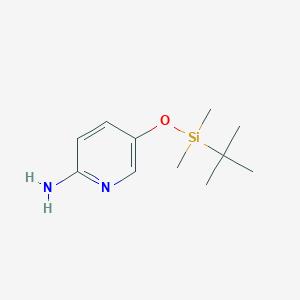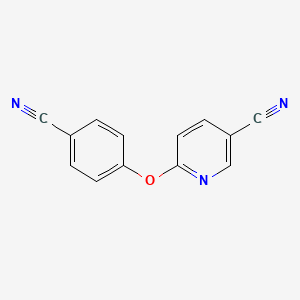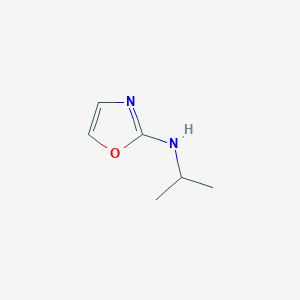
N-Isopropyloxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyloxazol-2-amine is a heterocyclic compound with the molecular formula C6H10N2O. It belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyloxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes, which can be catalyzed by AuCl3 under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions: N-Isopropyloxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butyl nitrite and isoamyl nitrite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium azide and phosphine.
Major Products: The major products formed from these reactions include substituted isoxazoles, oximes, and amines .
Scientific Research Applications
N-Isopropyloxazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Isopropyloxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Oxazole: Similar to isoxazole but with different substitution patterns.
Thiazole: Contains sulfur instead of oxygen in the ring.
Uniqueness: N-Isopropyloxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N-propan-2-yl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C6H10N2O/c1-5(2)8-6-7-3-4-9-6/h3-5H,1-2H3,(H,7,8) |
InChI Key |
ACBGWOGFDRAQLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


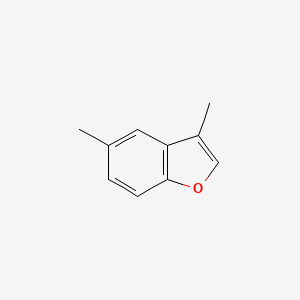

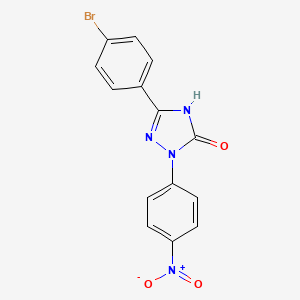
![2-[4-(Carboxymethyl)-4-piperidyl]acetic acid](/img/structure/B12988087.png)
![2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one](/img/structure/B12988088.png)
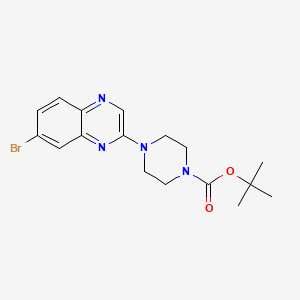
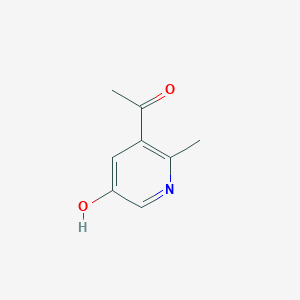
![2-(8'-(Hydroxymethyl)-3,3-dimethyl-6'-nitrospiro[indoline-2,2'-thiochromen]-1-yl)ethanol](/img/structure/B12988106.png)
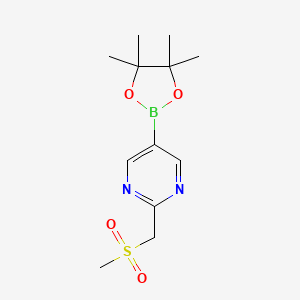
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B12988110.png)
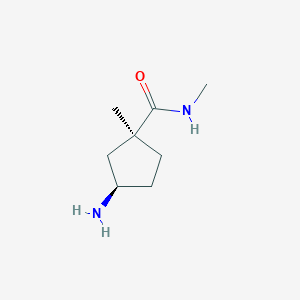
![2-[2-(Chloromethoxy)ethoxy]propane](/img/structure/B12988118.png)
